molecular formula C17H18N2O3 B8710874 2-Nitro-n-(4-tert-butylbenzoyl)aniline

2-Nitro-n-(4-tert-butylbenzoyl)aniline

Cat. No.: B8710874
M. Wt: 298.34 g/mol
InChI Key: UKHGHJUXGWQPRR-UHFFFAOYSA-N
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Description

2-Nitro-N-(4-tert-butylbenzoyl)aniline is a nitro-substituted aniline derivative characterized by a 4-tert-butylbenzoyl group attached to the nitrogen atom of the 2-nitroaniline moiety. The nitro group at the ortho position may contribute to electronic effects, altering reactivity and stability compared to para-nitro analogs .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

4-tert-butyl-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)13-10-8-12(9-11-13)16(20)18-14-6-4-5-7-15(14)19(21)22/h4-11H,1-3H3,(H,18,20)

InChI Key

UKHGHJUXGWQPRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Compounds with variations in substituents on the benzamide or aniline moieties exhibit distinct physicochemical profiles:

Compound Name Substituents (R) Molecular Weight (g/mol) LCMS Retention Time (min) Purity (%) Key Spectral Data (¹H NMR δ ppm) Reference
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 321.12 Not reported >98 Aromatic H: 7.20–8.30 (m)
5-(4-(Benzylsulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline Benzylsulfonyl-piperazine 468.1 2.297 >98 Pyridine H: 8.40–8.60 (m)
2-Chloro-4-tert-butyl-6-nitroaniline 4-tert-butyl, 2-nitro, 6-chloro 228.68 Not reported Not reported Chloro H: Not specified
4-TERT-BUTYL-2-NITRO PHENOL 4-tert-butyl, 2-nitro 195.22 Not reported Not reported Phenolic OH: Broad ~5.50

Key Observations:

  • Steric and Electronic Effects: The tert-butyl group in 2-Nitro-N-(4-tert-butylbenzoyl)aniline likely increases steric hindrance compared to smaller substituents (e.g., bromo in ), reducing crystallization symmetry. This contrasts with 4-TERT-BUTYL-2-NITRO PHENOL, where the hydroxyl group facilitates hydrogen bonding .
  • Spectral Shifts: In sulfonyl-piperazine analogs (e.g., ), pyridine protons resonate at δ 8.40–8.60, whereas tert-butyl groups may shield adjacent protons, causing upfield shifts in aromatic regions .
  • LCMS Behavior: Sulfonyl-piperazine derivatives (e.g., compound 9a ) exhibit longer retention times (2.297 min) due to increased hydrophobicity compared to smaller substituents (e.g., methylsulfonyl, 1.899 min in 9d ).

Crystallographic and Structural Analysis

  • Crystal Packing: The title compound in (4-bromo analog) forms two molecules per asymmetric unit with intermolecular hydrogen bonds (N–H···O), whereas tert-butyl groups may disrupt such interactions, leading to less dense packing .
  • Torsional Angles: In 4-Nitro-N-(3-nitrophenyl)benzamide , the dihedral angle between nitro and benzamide planes is 12.3°, whereas tert-butyl groups in the target compound may increase torsional strain, altering molecular conformation.

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